molecular formula C16H16N2O4S B2965030 8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine CAS No. 696643-18-2

8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine

Cat. No.: B2965030
CAS No.: 696643-18-2
M. Wt: 332.37
InChI Key: JNTBWVMUBLOPKT-UHFFFAOYSA-N
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Description

8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine is a complex organic compound with the molecular formula C16H16N2O4S. This compound is characterized by the presence of a dibenzofuran core, which is a heterocyclic structure consisting of two benzene rings fused to a central furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine typically involves multiple steps. One common method starts with the preparation of dibenzofuran derivatives, which can be achieved through O-arylation reactions followed by cyclization of diaryl ethers . The morpholinosulfonyl group is then introduced through sulfonylation reactions using morpholine and sulfonyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

8-morpholin-4-ylsulfonyldibenzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c17-11-1-3-13-14-10-12(2-4-15(14)22-16(13)9-11)23(19,20)18-5-7-21-8-6-18/h1-4,9-10H,5-8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTBWVMUBLOPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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